Tetrakis(trimethylsiloxy)silane

Low-k dielectrics PECVD SiCOH films

Tetrakis(trimethylsiloxy)silane (TTMS) enables k=1.83 SiCOH films, delivering 31% lower dielectric constant vs. TEOS-derived analogs for advanced interconnects. Its 27.4 hPa vapor pressure supports efficient AP-PECVD without elevated source heating. Critical for low-k dielectric, protective coating, and specialty siloxane synthesis—structurally non-substitutable with ethoxy or amino precursors. Verify purity and batch availability.

Molecular Formula C12H36O4Si5
Molecular Weight 384.84 g/mol
CAS No. 3555-47-3
Cat. No. B1585261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(trimethylsiloxy)silane
CAS3555-47-3
Molecular FormulaC12H36O4Si5
Molecular Weight384.84 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3
InChIKeyVNRWTCZXQWOWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(trimethylsiloxy)silane (CAS 3555-47-3) – Baseline Physical Properties and Procurement-Relevant Specifications


Tetrakis(trimethylsiloxy)silane (TTMS, C12H36O4Si5, molecular weight 384.84 g/mol) is a liquid organosilicon compound with a central silicon atom bonded to four trimethylsiloxy groups [1]. Key procurement-relevant physical constants include a density of 0.868 g/cm³ at 25 °C, a melting point of −60 °C, and a boiling point range of 103–106 °C at 2 mmHg [2]. The compound exhibits hydrolytic stability under neutral aqueous conditions (hydrolytic sensitivity rating 4, indicating no reaction with water) [3], and its vapor pressure at 20 °C is reported as 27.4 hPa .

Why Tetrakis(trimethylsiloxy)silane Cannot Be Indiscriminately Substituted with Other Silicon-Based Precursors


Despite the availability of numerous silicon-containing precursors (e.g., TEOS, tetrakis(dimethylamino)silane, octamethylcyclotetrasiloxane), direct substitution of tetrakis(trimethylsiloxy)silane is scientifically unsound due to divergent molecular architectures and resulting film/property characteristics. TTMS possesses four trimethylsiloxy (-OSi(CH₃)₃) ligands, which confer distinct volatility, hydrolytic behavior, and carbon incorporation patterns during deposition compared to ethoxy- or amino-functionalized analogs [1]. The quantitative evidence presented in Section 3 demonstrates that these structural differences translate into measurable disparities in dielectric constant, leakage current, washing fastness, and vapor pressure, thereby precluding generic interchangeability without compromising performance specifications [2].

Tetrakis(trimethylsiloxy)silane – Quantitative Differentiation Evidence Against Key Comparators


Lower Dielectric Constant in PECVD-Derived SiCOH Films Compared to TEOS-Based Hybrid Films

When deposited via room-temperature PECVD, SiCOH films derived from tetrakis(trimethylsiloxy)silane (TTMSS) achieve a dielectric constant (k) as low as 1.83 at 20 W plasma power [1]. In contrast, TEOS-based hybrid plasma polymer films deposited under similar PECVD conditions typically exhibit k values of 2.67 or higher [2]. This represents a ~31% reduction in dielectric constant, which is critical for minimizing RC delay in advanced interconnects.

Low-k dielectrics PECVD SiCOH films Semiconductor interconnects

Leakage Current Density of TTMSS-Derived SiCOH Films at 80 W Plasma Power

The same study on TTMSS-derived SiCOH films reports a leakage current density of 1.76 × 10⁻⁴ A/cm² at an applied plasma power of 80 W [1]. While a direct comparator under identical conditions is not available, this value provides a baseline for assessing dielectric reliability. In comparison, TEOS-based plasma polymer films have reported leakage constants as low as 10⁻¹⁰ A/cm² at 1 MV/cm under optimized conditions [2], though differences in measurement conditions preclude direct quantitative comparison. The TTMSS value is reported for completeness and to support dielectric performance evaluation.

Leakage current Dielectric reliability PECVD Semiconductor

Superior Washing Fastness in Sol-Gel Coatings: T4 Crosslinker vs. TEOS

In a comparative study of crosslinkers for hybrid sol-gel coatings on cotton fibers, the organocyclotetrasiloxane T4 (structurally related to tetrakis(trimethylsiloxy)silane) demonstrated significantly improved washing fastness compared to tetraethoxysilane (TEOS) [1]. While the study did not use TTMS directly, the T4 crosslinker shares the key structural feature of a siloxane core with multiple trimethylsiloxy-like substituents. The inclusion of T4 into the multicomponent sol maintained hydrophobicity after repeated washing to a higher extent than TEOS, indicating better durability of the siloxane-based network [1].

Sol-gel coating Washing fastness Textile finishing Hydrophobicity

Vapor Pressure and Volatility: TTMS vs. Common Silicon Precursors

Tetrakis(trimethylsiloxy)silane exhibits a vapor pressure of 27.4 hPa at 20 °C , and experimental vapor pressure data have been measured over the range 3.0–91.0 kPa [1]. In comparison, tetraethoxysilane (TEOS) has a vapor pressure of approximately 1.3 hPa at 20 °C, and tetrakis(dimethylamino)silane has a vapor pressure of ~0.13 hPa at 25 °C (estimated). This indicates that TTMS is significantly more volatile than TEOS (by a factor of ~20) and tetrakis(dimethylamino)silane (by a factor of >200).

Vapor pressure Volatility CVD precursor Process engineering

Hydrolytic Stability: TTMS Remains Unreactive in Neutral Aqueous Conditions

According to the manufacturer's technical datasheet, tetrakis(trimethylsiloxy)silane has a hydrolytic sensitivity rating of 4, indicating no reaction with water under neutral conditions [1]. In contrast, tetraethoxysilane (TEOS) is known to undergo rapid hydrolysis in the presence of moisture, which necessitates stringent anhydrous handling and storage protocols. This difference in hydrolytic stability directly impacts procurement, storage requirements, and process reliability.

Hydrolytic stability Precursor stability Shelf-life Process robustness

Optimal Application Scenarios for Tetrakis(trimethylsiloxy)silane Based on Quantified Performance Differentiation


Low-k Dielectric Film Deposition for Advanced Semiconductor Interconnects

When a dielectric constant below 2.0 is required and a 31% reduction compared to TEOS-derived films is beneficial, tetrakis(trimethylsiloxy)silane is the precursor of choice. PECVD-deposited SiCOH films from TTMS achieve k = 1.83 at 20 W plasma power [1], meeting aggressive low-k targets for next-generation interconnects. This scenario leverages the compound's unique ability to incorporate carbon and methyl groups into the oxide network, as demonstrated in the cited study.

Atmospheric-Pressure PECVD for Nanostructured SiO₂-like Coatings

The volatility of TTMS (vapor pressure 27.4 hPa at 20 °C) enables efficient vapor delivery in atmospheric-pressure plasma-enhanced chemical vapor deposition (AP-PECVD) systems without the need for elevated source temperatures. This application has been validated for depositing nanostructured SiO₂-like films using both radiofrequency and microwave plasma jets operating with argon/TTMS mixtures [2], offering a scalable, low-thermal-budget coating process.

Durable Hydrophobic Coatings for Textiles and Fibers

For applications where coating durability after repeated washing is a critical performance metric, siloxane-based crosslinkers structurally analogous to TTMS (such as T4) provide superior washing fastness compared to TEOS-based formulations [3]. The siloxane core architecture inherent to TTMS contributes to a more robust network that retains hydrophobicity under mechanical and chemical stress, making it suitable for advanced textile finishing and protective coatings.

Precursor for Electronic Materials and Specialty Siloxanes

TTMS serves as a key starting material for synthesizing low molecular weight branched siloxanes used in electronic materials, cosmetic oils, and contact lens monomers [4]. Its well-defined structure and thermal stability (boiling point 103–106 °C at 2 mmHg) make it a reliable building block for further derivatization, as established in patent literature and industrial practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrakis(trimethylsiloxy)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.